Bis(dichlorosilyl)methane (CAS 18081-42-0) is a highly reactive, bifunctional organosilicon precursor characterized by a central methylene bridge flanked by two dichlorosilyl (-SiHCl2) groups. In industrial procurement and advanced materials research, it is primarily valued as a single-source precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon carbide (SiC) and carbon-doped silicon nitride (SiCN) films. Furthermore, the presence of both Si-Cl and Si-H functionalities makes it an ideal building block for synthesizing polycarbosilane (PCS) pre-ceramic polymers. By offering a pre-formed Si-C-Si molecular backbone, this compound allows manufacturers to bypass the kinetic limitations of dual-gas systems, significantly lowering thermal budgets while achieving precise stoichiometric control in high-performance semiconductor and aerospace applications [1].
Substituting bis(dichlorosilyl)methane with generic alternatives fundamentally compromises process efficiency and material quality. In CVD processes, using dual-source systems (e.g., dichlorosilane mixed with propane) introduces severe kinetic mismatches in decomposition rates, often requiring temperatures exceeding 1000°C and resulting in non-stoichiometric carbon incorporation. While methyltrichlorosilane (MTS) is a common single-source alternative, it frequently leads to undesirable chlorine contamination and carbon-rich domains. Furthermore, fully chlorinated analogs like bis(trichlorosilyl)methane (CAS 4142-85-2) lack the reactive Si-H bonds essential for low-temperature cross-linking. The absence of these hydridic bonds forces the use of aggressive, oxygen-introducing curing steps during pre-ceramic polymer synthesis, which ultimately degrades the high-temperature mechanical stability of the resulting SiC fibers [1].
In plasma-enhanced atomic layer deposition (PEALD) processes, bis(dichlorosilyl)methane provides a distinct advantage over conventional silicon precursors like hexachlorodisilane (HCDS) or dichlorosilane (DCS). Because the carbon is structurally integrated between two silicon atoms, bis(dichlorosilyl)methane enables the direct deposition of carbon-doped silicon nitride (SiCN) films at highly constrained thermal budgets (100°C to 350°C). Standard precursors require separate carbon co-reactants that suffer from poor incorporation efficiency at these temperatures. Utilizing bis(dichlorosilyl)methane yields conformal films with a controlled carbon concentration ranging from 1 to 15 atomic % and a refractive index of 1.6 to 2.1, delivering the superior wet etch resistance required for advanced logic and memory spacer applications [1].
| Evidence Dimension | Carbon incorporation efficiency at low thermal budgets |
| Target Compound Data | 1 to 15 at% carbon doping achieved at 100°C–350°C. |
| Comparator Or Baseline | Dichlorosilane (DCS) + carbon co-reactants (requires >400°C for comparable carbon incorporation). |
| Quantified Difference | Lowers the deposition temperature by >50°C while ensuring stoichiometric carbon integration without complex gas tuning. |
| Conditions | Plasma-enhanced ALD (PEALD) using nitrogen/ammonia coreactants for dielectric film growth. |
Procurement of this precursor allows semiconductor fabs to deposit highly etch-resistant SiCN spacer layers without violating the strict thermal limits of back-end-of-line (BEOL) processing.
For the production of polycarbosilane (PCS) pre-ceramic polymers, the bifunctionality of bis(dichlorosilyl)methane is critical. The presence of reactive Si-H bonds alongside the Si-Cl groups allows for controlled polymerization and subsequent thermal cross-linking without relying on oxidative curing. This intrinsic cross-linking capability results in a highly branched polymer network that delivers a ceramic yield of 60-85% upon pyrolysis. In contrast, substituting with bis(trichlorosilyl)methane—which lacks Si-H bonds—necessitates alternative curing mechanisms that often introduce oxygen into the polymer matrix. This oxygen contamination leads to the evolution of SiO and CO gases during high-temperature pyrolysis, causing significant mass loss, lower ceramic yields, and microstructural defects in the final SiC fibers[1].
| Evidence Dimension | Ceramic yield and oxygen contamination during curing |
| Target Compound Data | 60-85% ceramic yield via oxygen-free Si-H mediated cross-linking. |
| Comparator Or Baseline | Bis(trichlorosilyl)methane (requires oxidative curing, leading to higher mass loss during pyrolysis). |
| Quantified Difference | Eliminates the need for oxidative curing, preventing high-temperature degradation and maximizing SiC conversion efficiency. |
| Conditions | Pyrolysis of the pre-ceramic polymer at 1000°C–1300°C in an inert argon atmosphere. |
Selecting the Si-H functionalized monomer is essential for manufacturing aerospace-grade SiC fibers, as minimizing oxygen content is required to prevent catastrophic high-temperature mechanical failure.
Bis(dichlorosilyl)methane is highly effective as a single-source precursor for the chemical vapor deposition of silicon carbide thin films. Its alternating Si-C-Si molecular structure inherently provides the 1:1 silicon-to-carbon ratio required for high-purity SiC. When compared to the widely used single-source precursor methyltrichlorosilane (MTS), bis(dichlorosilyl)methane undergoes more facile thermal decomposition due to the cleavage of its Si-H bonds, allowing for high-quality film growth at lower temperatures. MTS typically requires deposition temperatures well above 1000°C and is prone to yielding chlorine-contaminated or carbon-rich films. By preserving its core Si-C-Si framework during deposition, bis(dichlorosilyl)methane ensures stoichiometric SiC formation with minimal halogen impurities [1].
| Evidence Dimension | Deposition temperature and film stoichiometry |
| Target Compound Data | Stoichiometric 1:1 Si:C film growth at reduced thermal budgets (<1000°C). |
| Comparator Or Baseline | Methyltrichlorosilane (MTS) (requires >1000°C, often yields non-stoichiometric, chlorine-contaminated films). |
| Quantified Difference | Lowers required activation energy for deposition while intrinsically transferring the correct Si:C ratio to the substrate. |
| Conditions | Hot-wall chemical vapor deposition (CVD) reactor. |
This precursor simplifies gas delivery infrastructure and reduces energy costs for producing high-purity SiC coatings used in power electronics and harsh-environment sensors.
Directly following from its ability to incorporate 1-15 at% carbon at temperatures below 350°C, bis(dichlorosilyl)methane is the optimal precursor for depositing carbon-doped silicon nitride (SiCN) films. It is highly recommended for semiconductor manufacturing workflows requiring conformal, wet-etch-resistant spacer layers or etch-stop layers in advanced logic and memory devices where strict thermal budgets must be maintained [1].
Leveraging its reactive Si-H bonds for oxygen-free cross-linking, this compound is a premier monomer for synthesizing polycarbosilane (PCS). It is the precursor of choice for industrial materials scientists developing high-strength, thermally stable SiC fibers for aerospace composites, where high ceramic yields (60-85%) and minimal oxygen contamination are critical for performance [2].
Due to its pre-formed Si-C-Si backbone, bis(dichlorosilyl)methane is ideal for the chemical vapor deposition of stoichiometric silicon carbide thin films. It is highly suited for fabricating protective coatings for semiconductor wafer handling equipment, power electronics, and MEMS devices, offering a lower-temperature, cleaner alternative to MTS or dual-gas systems [3].
Flammable;Corrosive